Ursane

Antidiabetic Enzyme Inhibition Triterpenoid SAR

Why choose Ursane? Its unique C-19 α-methyl configuration creates a hydrophobic surface that enables selective thromboxane B₂ inhibition (IC₅₀ 50.21 µM), an activity absent in oleanane analogs. This stereochemistry drives superior α-glucosidase inhibition (1.7-fold better than oleanane) and enhanced ER-α⁺ anticancer potency (4.8-fold over bazedoxifene). These non-overlapping pharmacological profiles preclude generic substitution. Procure the authentic ursane scaffold to ensure reproducible experimental outcomes and maximize hit-to-lead efficiency in diabetes, inflammation, and oncology programs.

Molecular Formula C30H52
Molecular Weight 412.7 g/mol
Cat. No. B1242777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsane
Synonymsursane
Molecular FormulaC30H52
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(C2C1C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
InChIInChI=1S/C30H52/c1-20-12-16-27(5)18-19-29(7)22(25(27)21(20)2)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t20-,21+,22-,23+,24-,25+,27-,28+,29-,30-/m1/s1
InChIKeyOOTXFYSZXCPMPG-BMYLZFHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ursane-Type Triterpenoids: Chemical Definition and Structural Basis for Differential Procurement


Ursane refers to a class of pentacyclic triterpenoids characterized by a 30-carbon skeleton derived from six isoprene units, featuring a distinct five-membered E-ring with a C-19 methyl group in the α-configuration. This core structure, exemplified by ursolic acid (3β-hydroxy-urs-12-en-28-oic acid), differs fundamentally from the closely related oleanane backbone (C-19 methyl in β-configuration) and the lupane scaffold (five-membered E-ring with isopropenyl group) [1]. Ursane-type compounds are widely distributed in medicinal plants including Salvia species, Uncaria rhynchophylla, and Potentilla atrosanguinea, and exhibit a broad range of pharmacological activities including cytotoxic, anti-inflammatory, and enzyme inhibitory effects [2]. The precise stereochemical arrangement at C-19 and C-20 dictates the three-dimensional orientation of substituents, which in turn governs receptor binding, metabolic stability, and downstream biological responses that cannot be replicated by analogs with alternative backbones.

Why Ursane-Type Compounds Cannot Be Replaced by Oleanane or Lupane Analogs in Scientific Research


Although ursane, oleanane, and lupane triterpenoids share a common biosynthetic origin and superficial structural similarity, their distinct ring junction stereochemistry and substituent orientations produce fundamentally divergent pharmacological profiles. The C-19 α-methyl configuration in ursane creates a unique hydrophobic surface that is absent in oleanane (C-19 β-methyl), leading to differential ligand-receptor interactions, as demonstrated by the selective inhibition of thromboxane B₂ (TXB₂) release by ursolic acid (IC₅₀ = 50.21 µM) but not by oleanolic acid [1]. Conversely, oleanolic acid uniquely inhibits leukotriene C₄ (LTC₄) production (IC₅₀ = 16.79 µM) while ursolic acid shows no activity in the same assay [1]. Furthermore, the cytotoxic potency of ursane derivatives varies dramatically based on minor structural modifications; corosolic acid (ursane-type) and α-hederin (oleanane-type) exhibit differential apoptosis induction profiles in AGS cells, with late apoptosis percentages of 49.1% and 93.1% respectively at 25 µM after 24h [2]. These non-overlapping activity landscapes preclude generic substitution and necessitate compound-specific procurement for reproducible experimental outcomes.

Quantitative Differentiation of Ursane Triterpenoids: Direct Comparative Data for Procurement Decisions


α-Glucosidase Inhibitory Potency: Ursane Derivatives Outperform Acarbose by 5- to 20-Fold

Synthesized 2-oxo-ursane-type triterpenoids exhibit α-glucosidase inhibitory activity (from Saccharomyces cerevisiae) that is 5 to 20 times more potent than the clinical antidiabetic drug acarbose [1]. Among the tested compounds, the oleanane-type regioisomer 19 (olean-12(13)-ene-2β,28-diol) demonstrated an IC₅₀ value of 14.19 µM, while its ursane counterpart erythrodiol 20 showed an IC₅₀ of 8.35 µM, representing a 1.7-fold superior potency for the ursane scaffold in this direct head-to-head comparison [1].

Antidiabetic Enzyme Inhibition Triterpenoid SAR

Differential Eicosanoid Pathway Selectivity: Ursolic Acid Uniquely Inhibits Thromboxane B₂ Release

In a comparative study of triterpenoid acids isolated from Phillyrea latifolia, ursolic acid (ursane-type) and oleanolic acid (oleanane-type) exhibited distinct selectivity profiles across three arachidonic acid cascade enzymes [1]. Ursolic acid inhibited thromboxane B₂ (TXB₂) release from calcium ionophore-stimulated human platelets with an IC₅₀ of 50.21 µM, whereas oleanolic acid showed no significant effect in this assay [1]. In contrast, oleanolic acid uniquely inhibited leukotriene C₄ (LTC₄) production with an IC₅₀ of 16.79 µM, while ursolic acid was inactive [1]. Both compounds inhibited prostaglandin E₂ (PGE₂) release, but with markedly different potencies: IC₅₀ = 60.91 µM for ursolic acid versus 23.51 µM for oleanolic acid [1].

Anti-inflammatory COX/LOX Pathways Selectivity Profiling

Differential Apoptosis Induction in Gastric Cancer Cells: Ursane (Corosolic Acid) vs. Oleanane (α-Hederin)

In a systematic evaluation of 30 naturally occurring triterpenes against AGS human gastric adenocarcinoma cells, the ursane-type compound corosolic acid (U5) and the oleanane-type saponin α-hederin (O5) were identified as the most potent cytotoxic agents and subjected to annexin-V/propidium iodide (PI) apoptosis assays [1]. At 25 µM, O5 induced late apoptosis (annexin-V⁺/PI⁺) in 93.1% of cells after 24h, compared to 49.1% for U5, demonstrating that the oleanane derivative was 1.9-fold more effective at inducing apoptosis under these conditions [1]. The study further revealed that the carboxylic moiety at C-28 and free hydroxyl groups at C-2/C-3 influenced cytotoxic activity differentially based on backbone type [1].

Cancer Cytotoxicity Apoptosis Flow Cytometry

Ursane Derivatives Exhibit Superior Antiproliferative Activity Against ER-α⁺ Breast Cancer Cells

Three ursane-type triterpenoids isolated from Potentilla atrosanguinea were evaluated for antiproliferative activity against estrogen receptor-alpha positive (ER-α⁺) breast cancer cells [1]. Ursolic acid (compound 1) and 3α,20α-dihydroxy-2-oxo-urs-12-en-28-oic acid (compound 3) exhibited IC₅₀ values of 3.71 µg/mL and 6.05 µg/mL, respectively, which were 4.8-fold and 3.0-fold more potent than the clinical standard bazedoxifene (IC₅₀ = 17.87 µg/mL) [1]. In contrast, the ursane derivative euscaphic acid (compound 2) showed weaker activity (IC₅₀ = 24.53 µg/mL) [1]. Compounds 1 and 3 also demonstrated effective binding to ER-α and downregulated ER-α mRNA and protein expression [1].

Breast Cancer Estrogen Receptor Antiproliferative

Bidesmosidic Glycosylation Converts Non-Cytotoxic Ursane Aglycones into Potent Anticancer Agents

A systematic study of synthetic ursane-type saponins revealed that glycosylation can dramatically alter the cytotoxic profile of the parent triterpenoid [1]. Uvaol, a naturally occurring ursane-type triterpenoid, is non-cytotoxic in its aglycone form. However, all bidesmosidic uvaol saponins (glycosylated at both C3 and C28 positions) demonstrated significant cytotoxicity against A549 lung carcinoma and DLD-1 colorectal adenocarcinoma cell lines [1]. The most active derivative, 3,28-di-O-α-L-rhamnopyranosyl uvaol (4f), exhibited IC₅₀ values in the low micromolar range [1]. This represents a qualitative shift from inactive to active rather than a mere potency improvement [1].

Glycoconjugate Chemistry Saponin Cytotoxicity Solubility Enhancement

Oxidation State at C-3 and C-28 Determines α-Glucosidase Inhibitory Potency of Ursane Triterpenoids

A structure-activity relationship (SAR) study of 32 terpenoids from Rhododendron minutiflorum revealed that the oxidation degrees at C-3, C-8, and C-11 to C-13 of the ursane scaffold dramatically influence α-glucosidase inhibitory activity [1]. Ursane-type triterpenoids exhibited IC₅₀ values ranging from 6.97 µM to 229.3 µM, representing a 33-fold potency range attributable solely to oxidation state variations within the same backbone [1]. In comparison, the positive control drug acarbose showed an IC₅₀ of 3.07 × 10⁻³ µM (3.07 nM), indicating that while the most potent ursane derivative (6.97 µM) is less active than acarbose in this assay, the backbone offers tunable activity through controlled oxidation [1].

Structure-Activity Relationship α-Glucosidase Oxidation State

Recommended Procurement and Research Applications for Ursane-Type Triterpenoids Based on Quantitative Evidence


Antidiabetic Drug Discovery: Lead Optimization for α-Glucosidase Inhibitors

Investigators developing novel α-glucosidase inhibitors for type 2 diabetes management should prioritize ursane derivatives such as erythrodiol 20, which demonstrates 1.7-fold superior enzyme inhibition (IC₅₀ = 8.35 µM) compared to its oleanane regioisomer (IC₅₀ = 14.19 µM) and is 5-20× more potent than acarbose [1]. The oxidation state at C-3 and C-28 critically modulates potency, with a 33-fold activity range (IC₅₀ 6.97–229.3 µM) across different ursane oxidation states [2]. Procurement should prioritize specific oxidation patterns rather than generic ursane compounds to maximize hit-to-lead efficiency.

Anti-Inflammatory Research Targeting Thromboxane-Mediated Pathways

For studies investigating platelet aggregation, vasoconstriction, or thromboxane A₂ signaling, ursolic acid (ursane-type) is the essential triterpenoid of choice due to its selective inhibition of TXB₂ release (IC₅₀ = 50.21 µM), an activity entirely absent in the structurally similar oleanolic acid [3]. Conversely, researchers studying leukotriene-mediated inflammation should select oleanolic acid (IC₅₀ = 16.79 µM against LTC₄), as ursolic acid shows no activity in this pathway [3]. These mutually exclusive activities preclude generic substitution and require compound-specific procurement for pathway-focused investigations.

Breast Cancer Therapeutics Development: ER-α Antagonism

Investigators developing novel selective estrogen receptor modulators (SERMs) or degraders (SERDs) should consider ursane derivatives as privileged scaffolds. Ursolic acid exhibits 4.8-fold greater antiproliferative potency against ER-α⁺ breast cancer cells (IC₅₀ = 3.71 µg/mL) compared to the clinical SERM bazedoxifene (IC₅₀ = 17.87 µg/mL) [4]. The structurally related 3α,20α-dihydroxy-2-oxo-urs-12-en-28-oic acid also outperforms bazedoxifene (IC₅₀ = 6.05 µg/mL) [4]. Both compounds demonstrate effective ER-α binding and transcriptional downregulation, validating the ursane core as a starting point for medicinal chemistry campaigns targeting hormone-dependent breast cancer.

Glycoconjugate Chemistry: Solubility-Enhanced Ursane Saponins for Oncology

For research programs facing poor aqueous solubility of ursane triterpenoids, bidesmosidic glycosylation offers a validated solution that simultaneously imparts cytotoxicity. Uvaol, a non-cytotoxic ursane aglycone, becomes cytotoxic against A549 lung and DLD-1 colorectal cancer cells in the low micromolar range when converted to its bidesmosidic saponin form [5]. This synthetic strategy addresses the primary barrier to clinical translation of ursane-type compounds (low solubility) while generating potent anticancer agents suitable for in vivo efficacy studies and preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ursane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.